
7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is an important intermediate in the synthesis of several pharmaceuticals and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine have been extensively studied. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine. These include:
1. Further studies to understand the mechanism of action of this compound and its potential therapeutic applications.
2. Testing this compound in clinical trials to evaluate its safety and efficacy in humans.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Studying the potential of this compound in the treatment of viral infections.
5. Investigating the potential of this compound in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. This compound has the potential to be developed into a new class of drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine involves the reaction of 3-chlorobenzylamine with 4-methyl-2-quinolinecarboxaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Applications De Recherche Scientifique
7-chloro-N-(3-chlorobenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested in several preclinical studies and has shown promising results in the treatment of various diseases.
Propriétés
IUPAC Name |
7-chloro-N-[(3-chlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2/c1-11-7-17(20-10-12-3-2-4-13(18)8-12)21-16-9-14(19)5-6-15(11)16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUCCINXYSJVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3-chlorophenyl)methyl]-4-methylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

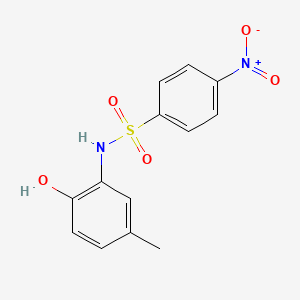
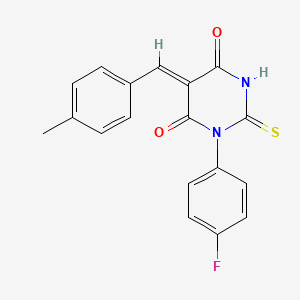
![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
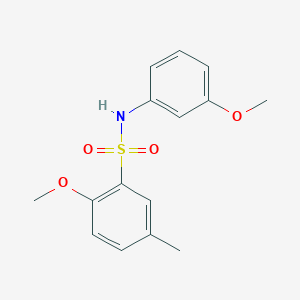
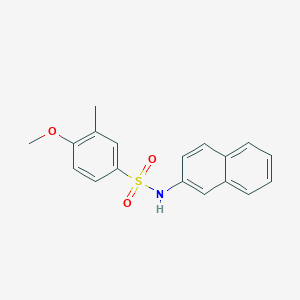

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800907.png)
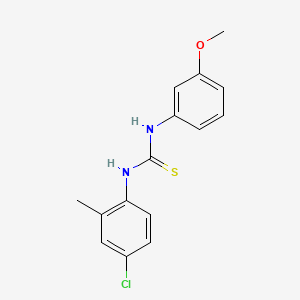
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
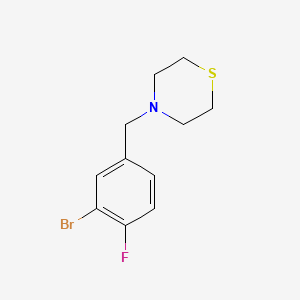
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)
